![molecular formula C12H15ClN2O B7494713 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7494713.png)
2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide, also known as CPCA, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential use in the field of neuroscience. CPCA is a potent and selective inhibitor of dopamine transporter (DAT), which makes it a valuable tool for studying the role of dopamine in the brain.
作用机制
2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide acts as a competitive inhibitor of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide increases the concentration of dopamine in the synaptic cleft, which leads to increased activation of dopamine receptors and subsequent physiological effects.
Biochemical and Physiological Effects:
2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide has been shown to have various biochemical and physiological effects in animal models. It has been found to increase locomotor activity, induce hyperactivity, and enhance the rewarding effects of drugs of abuse. 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
实验室实验的优点和局限性
2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide has several advantages as a research tool. It is a potent and selective inhibitor of DAT, which makes it a valuable tool for studying the role of dopamine in the brain. 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide is also relatively easy to synthesize and has a long shelf life. However, there are also limitations to its use. 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide can have off-target effects on other neurotransmitter systems, which can complicate data interpretation. Additionally, 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide can have toxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide. One area of interest is the development of new derivatives of 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide with improved pharmacological properties. Another area of interest is the use of 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide in combination with other drugs to enhance its therapeutic effects. Additionally, there is a need for further research on the long-term effects of 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide on the brain and its potential use in the treatment of neurological disorders.
合成方法
The synthesis of 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide involves the reaction of 4-chlorophenylacetonitrile with pyrrolidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then reacted with acetic anhydride to obtain 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide in high yield and purity.
科学研究应用
2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide has been extensively used in scientific research to study the role of dopamine in various physiological and pathological conditions. It has been found to be effective in reducing dopamine uptake and increasing dopamine release, which makes it a potential therapeutic agent for the treatment of dopamine-related disorders such as Parkinson's disease, schizophrenia, and addiction.
属性
IUPAC Name |
2-[2-(4-chlorophenyl)pyrrolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-5-3-9(4-6-10)11-2-1-7-15(11)8-12(14)16/h3-6,11H,1-2,7-8H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOUZIIPFHLWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7494638.png)
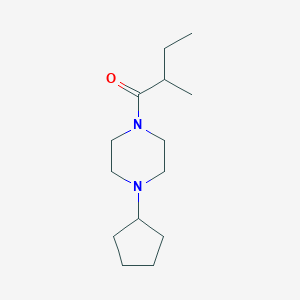

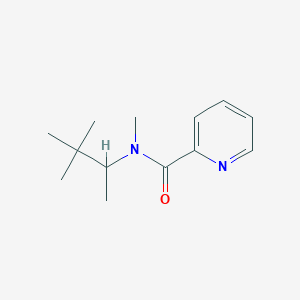
![2-[(2,5-Dimethylmorpholin-4-yl)methyl]-1,3-benzoxazole](/img/structure/B7494659.png)
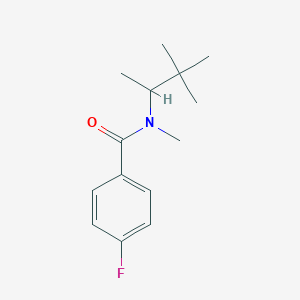

![(4-chloropyridin-2-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7494701.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbutan-1-one](/img/structure/B7494705.png)
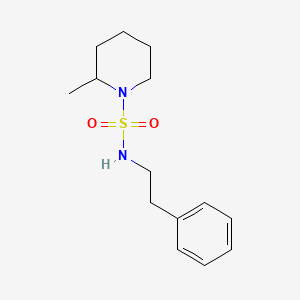
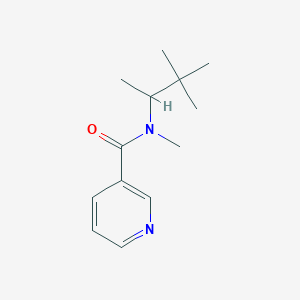
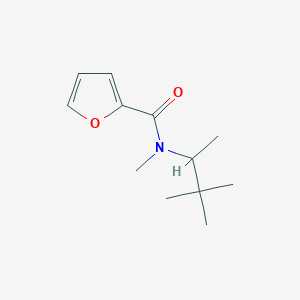
![2-[Methyl-(2-methylcyclohexyl)amino]acetamide](/img/structure/B7494721.png)